Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH

Descripción general

Descripción

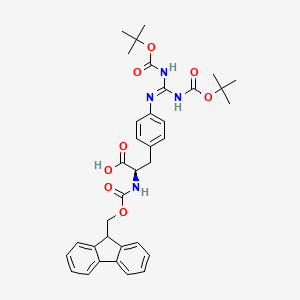

Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH: is a synthetic compound used primarily in peptide synthesis. Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-bis(t-butyloxycarbonyl)guanidino-D-phenylalanine . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH typically involves the following steps:

Fmoc Protection: The amino group of D-phenylalanine is protected using the Fmoc group.

Guanidination: The phenyl ring is modified to introduce the guanidino group, which is protected by bis(t-butyloxycarbonyl) groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using weak bases such as piperidine.

Substitution Reactions: The guanidino group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Substituted Derivatives: Substitution reactions can yield various derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective reactions, enhancing the efficiency of peptide assembly. The Fmoc (9-fluorenylmethyloxycarbonyl) group is particularly advantageous for solid-phase peptide synthesis, enabling easy removal under mild conditions without affecting other functional groups . This capability is essential for creating complex peptide structures that may be required for therapeutic applications.

Drug Development

In pharmaceutical research, this compound is utilized to create peptide-based drugs. The guanidino group enhances interactions with biological targets, making it valuable in designing novel therapeutics, particularly in oncology and infectious diseases . The ability to modify the compound's structure allows researchers to improve bioactivity and specificity, contributing to the development of more effective treatments.

Bioconjugation

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is employed in bioconjugation processes, which involve linking peptides to other biomolecules. This application is crucial for developing targeted drug delivery systems that can improve the efficacy of treatments by ensuring that drugs are delivered specifically to the desired sites within the body . The compound's structure facilitates the attachment of various biomolecules, enhancing its versatility in therapeutic applications.

Research in Cancer Therapeutics

The compound plays a significant role in developing peptide inhibitors that selectively target cancer cells. By modifying its structure, researchers can create compounds that interfere with cancer cell proliferation or survival, offering potential new therapies . This application underscores the importance of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH in advancing cancer research and treatment strategies.

Diagnostics

In addition to its therapeutic applications, Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH is also used in developing diagnostic tools. Its ability to form specific interactions with biomolecules aids in creating sensitive assays for disease detection . This feature is particularly valuable in early disease diagnosis and monitoring treatment responses.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for creating complex peptides; enhances efficiency through selective reactions. |

| Drug Development | Used to design novel therapeutics; improves bioactivity and specificity for better treatments. |

| Bioconjugation | Facilitates linking peptides to biomolecules; enhances targeted drug delivery systems. |

| Cancer Therapeutics | Develops peptide inhibitors targeting cancer cells; potential new therapies for cancer treatment. |

| Diagnostics | Aids in developing sensitive assays for disease detection; valuable for early diagnosis. |

Case Studies and Research Findings

Several studies highlight the applications of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH:

- Peptide Inhibitors : Research has demonstrated that modifying this compound can lead to effective peptide inhibitors against specific cancer targets, showcasing its potential in therapeutic development .

- Targeted Drug Delivery : Studies indicate successful bioconjugation using this compound to enhance the delivery of chemotherapeutic agents directly to tumor cells, improving treatment efficacy while minimizing side effects .

- Diagnostic Assays : Investigations into its use in diagnostic assays have shown promising results, where it forms stable complexes with disease markers, leading to improved sensitivity and specificity in detection methods .

Mecanismo De Acción

The primary mechanism of action of Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The guanidino group can interact with various molecular targets, including proteins and enzymes, through hydrogen bonding and electrostatic interactions .

Comparación Con Compuestos Similares

Actividad Biológica

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH, also known as Fmoc-4-bis(t-butyloxycarbonyl)guanidino-D-phenylalanine, is a modified amino acid that has garnered attention in peptide synthesis and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH involves several key steps:

- Protection of Functional Groups : The guanidino group is protected using Boc (tert-butyloxycarbonyl) groups to prevent undesired reactions during peptide synthesis.

- Fmoc Protection : The amino group is protected with Fmoc (9-fluorenylmethoxycarbonyl), which allows for selective deprotection during solid-phase peptide synthesis (SPPS).

- Coupling : The protected amino acid is coupled with other amino acids to form peptides using standard coupling reagents like HATU or DIC.

Biological Activity

Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH exhibits several biological activities that make it a valuable compound in pharmaceutical research:

- Receptor Binding : Studies have shown that compounds containing the guanidino group can enhance binding affinity to various receptors. For instance, modifications to the peptide sequences can significantly increase their potency against specific biological targets, such as the APJ receptor, which is involved in cardiovascular regulation .

- Inhibition Studies : The compound has been investigated for its inhibitory effects on enzymes such as cathepsin L. Inhibitors derived from this compound demonstrated improved selectivity and potency compared to traditional inhibitors .

- Cell Viability and Toxicity : In vitro assays have assessed the cytotoxic effects of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH on various cell lines. Results indicated that it exhibits low toxicity at therapeutic concentrations, making it a candidate for further development .

Case Study 1: Peptide Ligands for APJ Receptor

A study explored the development of peptide ligands incorporating Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH for the APJ receptor. The synthesized peptides showed enhanced binding affinities (K_i values in the low nanomolar range), demonstrating the potential of this compound in designing therapeutics for cardiovascular diseases .

| Compound Code | Peptide Sequence | K_i Binding (nM) | Gαi1 (nM) | β-arrestin 2 (nM) |

|---|---|---|---|---|

| Ape13 | Pyr-R-P-R-L-S-H-K-G-P-Nle-Pro-Phe-OH | 0.7 ± 0.1 | 1.1 ± 0.1 | 40 ± 4 |

| KT04-39 | Pyr-R-P-R-L-S-H-K-G-P-Nle-1-Nal-F-OH | 0.12 ± 0.01 | 4.4 ± 0.6 | 41 ± 4 |

Case Study 2: Cathepsin L Inhibition

Another investigation focused on the inhibitory effects of derivatives of Fmoc-D-(4,Bis(Boc)-guanido)Phe-OH on cathepsin L. The results indicated that these derivatives exhibited IC_50 values significantly lower than previously reported inhibitors, showcasing their potential as therapeutic agents in cancer treatment .

Propiedades

IUPAC Name |

(2R)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEGZABLYKOZLG-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.